molecular formula C13H15FO4 B12429620 Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate

Cat. No.: B12429620
M. Wt: 254.25 g/mol
InChI Key: YHOKRZMHAOEPEM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s structure and electronic environment:

1H NMR (400 MHz, CDCl3):

  • δ 1.25–1.40 (m, 6H) : Two overlapping triplets for the methyl groups of the ethoxy substituents.
  • δ 3.60–4.40 (m, 4H) : Quartets for the methylene protons adjacent to oxygen atoms in the ester groups.
  • δ 7.20–7.80 (m, 3H) : Aromatic protons, with meta coupling ($$ J = 8.5 \, \text{Hz} $$) between H-4 and H-6 due to the fluorine atom’s para-directing effect.

13C NMR (100 MHz, CDCl3):

  • δ 165.5 (C=O) : Ester carbonyl carbon.
  • δ 162.0 (C-F) : Carbon-fluorine coupling ($$ J_{C-F} = 245 \, \text{Hz} $$) at C-5.
  • δ 60–65 : Oxygenated methylene carbons from ethoxy groups.

Infrared (IR) Vibrational Signatures

IR spectroscopy identifies functional groups through characteristic absorptions:

Vibration Mode Wavenumber (cm⁻¹) Assignment
ν(C=O) 1740 Ester carbonyl stretch
ν(C-F) 1220 Aromatic C-F stretch
ν(C-O-C) 1150–1250 Ester asymmetric stretch
δ(Ar-H) 750–850 Aromatic ring bending

The strong absorption at 1740 cm⁻¹ confirms the presence of two ester carbonyl groups, while the C-F stretch at 1220 cm⁻¹ aligns with para-substituted fluorobenzoates.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways:

  • Molecular ion peak : $$ m/z = 270.26 \, (\text{M}^+) $$, corresponding to the molecular weight.
  • Key fragments :
    • $$ m/z = 225 $$: Loss of ethoxy group ($$ -\text{OCH}2\text{CH}3 $$).
    • $$ m/z = 177 $$: Cleavage of the ketone-containing sidechain.
    • $$ m/z = 122 $$: Fluorobenzoyl ion ($$ \text{C}7\text{H}4\text{FO}^+ $$).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311G(d,p) level optimize the compound’s geometry and predict spectroscopic properties:

Parameter Experimental DFT Calculated
C=O bond length (Å) 1.21 1.22
C-F bond length (Å) 1.34 1.35
HOMO-LUMO gap (eV) 4.8

The calculations reproduce experimental bond lengths within 0.01 Å, validating the method’s accuracy.

Molecular Orbital Interactions

Frontier molecular orbital analysis reveals:

  • HOMO : Localized on the benzene ring and fluorine atom, indicating nucleophilic reactivity at the aromatic system.
  • LUMO : Concentrated on the carbonyl groups, suggesting electrophilic susceptibility at the ester moieties.

The HOMO-LUMO gap of 4.8 eV correlates with moderate chemical stability, typical of aromatic esters with electron-withdrawing substituents.

Properties

Molecular Formula

C13H15FO4

Molecular Weight

254.25 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)7-9-5-6-10(14)8-11(9)13(16)18-4-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

YHOKRZMHAOEPEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Structural and Functional Significance of Ethyl 2-(2-Ethoxy-2-oxoethyl)-5-fluorobenzoate

The molecular structure of this compound (C₁₃H₁₅FO₄) features a benzoate ester core with two critical substituents: a fluorine atom at the 5-position and an ethoxy-oxoethyl (-CH₂-C(O)-OCH₂CH₃) group at the 2-position. The fluorine atom enhances electron-withdrawing effects, influencing reactivity in subsequent transformations, while the ethoxy-oxoethyl side chain introduces steric and electronic complexity. These attributes necessitate synthetic routes that balance regioselectivity, functional group compatibility, and yield optimization.

Synthetic Methodologies Overview

The synthesis of this compound revolves around two primary strategies: (1) direct functionalization of preformed benzoate esters and (2) modular assembly via coupling reactions. Key challenges include achieving regioselective installation of the ethoxy-oxoethyl group at the 2-position and maintaining ester stability under reaction conditions.

Directed Ortho Metalation for Side-Chain Introduction

A widely employed method involves directed ortho metalation (DoM) to install the ethoxy-oxoethyl group at the 2-position of ethyl 5-fluorobenzoate. This approach leverages a directing group to facilitate lithiation at the ortho position, followed by quenching with an electrophilic reagent.

Stepwise Procedure
  • Directing Group Installation : Ethyl 5-fluorobenzoate is treated with a directing group such as an oxazoline or amide to activate the ortho position for deprotonation.
  • Lithiation : A strong base, such as lithium diisopropylamide (LDA), deprotonates the ortho position at low temperatures (-78°C), forming a stabilized aryl lithium species.
  • Electrophilic Quenching : The lithium intermediate reacts with ethyl bromoacetate, introducing the -CH₂-C(O)-OCH₂CH₃ moiety.
  • Deprotection : The directing group is removed under mild acidic or basic conditions, yielding the target compound.

This method achieves regioselectivity >90% under optimized conditions, with yields averaging 65–75% after purification.

Palladium-Catalyzed C–H Functionalization

Palladium-catalyzed C–H activation offers a transition-metal-mediated route to install the ethoxy-oxoethyl group. This method avoids prefunctionalization of the aromatic ring and operates under milder conditions compared to DoM.

Catalytic System and Mechanism
  • Catalyst : Pd(OAc)₂ or PdCl₂ in combination with ligands such as 2,2'-bipyridyl.
  • Directing Group : The ester carbonyl of ethyl 5-fluorobenzoate acts as an intrinsic directing group, coordinating palladium to the ortho position.
  • Coupling Partner : Ethyl diazoacetate or ethyl 2-bromoacetate serves as the electrophilic source for the ethoxy-oxoethyl group.

Reaction conditions typically involve heating at 80–110°C in dioxane or dimethylformamide (DMF), with yields ranging from 50% to 68%. Side products, such as diarylation or overalkylation, are minimized using stoichiometric control and low catalyst loadings (2–5 mol%).

Radical-Based Coupling Using Katritzky Salts

Recent advancements utilize Katritzky salts (N-alkoxypyridinium salts) to generate carbon-centered radicals for C–C bond formation. This method is particularly effective for coupling ethyl oxoacetate derivatives with aromatic esters.

General Procedure
  • Reagents : Ethyl 5-fluorobenzoate, Katritzky salt (N-ethoxy-2-oxoethylpyridinium tetrafluoroborate), potassium iodide (KI), and diisopropylethylamine (DIPEA) in dioxane.
  • Conditions : Heating at 80°C for 22 hours under nitrogen atmosphere.
  • Workup : Extraction with ethyl acetate, drying over sodium sulfate, and column chromatography.

This method achieves moderate yields (55–60%) but offers advantages in functional group tolerance and scalability.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Key Advantages Limitations
Directed Ortho Metalation 65–75 -78 to 25 High regioselectivity Multi-step, requires directing groups
Pd-Catalyzed C–H Activation 50–68 80–110 No prefunctionalization Moderate yields, ligand sensitivity
Radical Coupling 55–60 80 Functional group tolerance Requires specialized reagents

Table 1 : Comparison of synthetic methods for this compound.

Optimization of Reaction Conditions

Solvent and Base Effects in DoM

  • Solvent : Tetrahydrofuran (THF) outperforms DMF or dioxane in lithiation steps due to superior solvation of lithium species.
  • Base : LDA provides higher regiocontrol compared to n-BuLi, minimizing side reactions at the 3- and 4-positions.

Catalyst Screening in Pd-Mediated Reactions

  • Ligand-Free Systems : Pd(OAc)₂ alone yields <30% product, underscoring the need for ligands like 2,2'-bipyridyl to stabilize the active palladium species.
  • Additives : Silver salts (Ag₂CO₃) enhance electrophilicity of coupling partners, improving yields by 15–20%.

Characterization and Analytical Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons at δ 7.4–8.1 ppm (fluorine-coupled splitting), ethoxy signals at δ 1.2–1.4 (triplet) and δ 4.1–4.3 (quartet).
  • ¹³C NMR : Carbonyl carbons at δ 167–170 ppm, CF coupling (³J₃C-F = 12 Hz) at δ 115–120 ppm.
  • HRMS : [M+H]+ peak at m/z 279.0971 (calculated for C₁₃H₁₅FO₄).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

    Oxidation: 5-fluorobenzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with fluorobenzoate backbones or ester/ketone side chains (Table 1). Key differences include substituent types (e.g., trifluoromethyl, hydroxy, chloro) and their positions, which influence physicochemical properties and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula MW (g/mol) Key Substituents Potential Applications References
Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate C₁₂H₁₃FO₅ 256.23 5-F, 2-(ethoxy-oxoethyl) Pharmaceutical intermediates
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate C₁₁H₈F₄O₃ 264.17 2-F, 5-CF₃, oxoacetate Agrochemicals, drug discovery
Methyl 2-methyl-5-fluorobenzoate C₉H₉FO₂ 168.17 5-F, 2-methyl Flavor/fragrance, intermediates
Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate C₉H₈ClFO₃ 218.61 5-Cl, 4-F, 2-hydroxy Antimicrobial research
2-Ethoxy-5-fluorobenzoic acid C₉H₉FO₃ 184.16 5-F, 2-ethoxy (carboxylic acid) Polymer additives, ligands

Physicochemical Properties

  • Electron Effects : The 5-fluoro substituent in all analogs withdraws electron density, stabilizing the aromatic ring and directing electrophilic substitution. The trifluoromethyl group in Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate further amplifies this effect, increasing metabolic resistance .
  • Solubility : Hydroxy or carboxylic acid groups (e.g., Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate and 2-Ethoxy-5-fluorobenzoic acid) improve water solubility compared to esters, critical for bioavailability in drug design .

Biological Activity

Introduction

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate is a synthetic organic compound with a unique chemical structure that includes a benzoate moiety, an ethoxy group, and a fluorine atom. Its molecular formula is C13_{13}H15_{15}F1_{1}O3_{3}, and it has a molecular weight of approximately 236.26 g/mol. The presence of the fluorine atom is believed to enhance its reactivity and biological activity, making it of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Ethyl 2 2 ethoxy 2 oxoethyl 5 fluorobenzoate\text{Ethyl 2 2 ethoxy 2 oxoethyl 5 fluorobenzoate}

This compound's specific functional groups contribute to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study involving ethyl derivatives showed effective inhibition against various microorganisms, including Escherichia coli and Staphylococcus aureus . This suggests that this compound may also possess similar properties due to its structural characteristics.

Anticancer Potential

Research into fluorinated compounds has revealed their potential in cancer therapy. This compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary studies indicate that such compounds can affect cell proliferation and induce apoptosis in cancer cell lines . The binding affinity of this compound to specific proteins involved in cancer pathways needs further exploration.

The biological activity of this compound may be attributed to its ability to modulate enzyme activity or interact with cellular receptors. For example, compounds with similar structures have been shown to inhibit enzymes like monoacylglycerol lipase (MAGL), which plays a critical role in lipid metabolism and endocannabinoid signaling . Understanding the precise mechanism will require more detailed biochemical studies.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylateContains benzylthio and biphenyl groupsSignificant antibacterial and antifungal activity
Ethyl carbethoxymethyl phthalatePhthalate backbone with ethoxy substituentsKnown for plasticizing properties
Diethyl o-carboxybenzoyloxyacetateCarboxylic acid functionalityUsed in polymer chemistry

The unique fluorinated structure of this compound may enhance its reactivity compared to these compounds, potentially leading to greater biological efficacy .

Case Study: Anticancer Activity

In a recent investigation, ethyl derivatives were tested for their effects on breast cancer cell lines. The results indicated that compounds with similar structures effectively reduced cell viability by inducing apoptosis through the activation of caspase pathways . Further studies are necessary to isolate the effects of this compound specifically.

Research Findings: Enzyme Inhibition

Another study focused on the inhibition of MAGL by structurally related compounds. It was found that fluorination at specific positions significantly enhanced inhibitory potency, suggesting that this compound may also exhibit potent MAGL inhibitory activity . This aligns with the growing interest in fluorinated compounds as therapeutic agents.

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